molecular formula C11H17BO3S B577504 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol CAS No. 1310384-43-0

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol

Cat. No. B577504
CAS RN: 1310384-43-0
M. Wt: 240.124
InChI Key: LAGBITZYMDFUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol” is a chemical compound with the CAS number 1310384-43-0 . It is used for research and development purposes .

Scientific Research Applications

Boronic Acid Derivatives in Organic Synthesis

Boronic acid pinacol ester compounds serve as essential intermediates in organic synthesis. Due to their unique structure, they find applications in carbon-carbon coupling and carbon heterocoupling reactions. Specifically, boronic acids are used in boron neutron capture therapy and feedback control drug transport polymers for cancer treatment .

Fluorine-Containing Compounds

Fluorine-containing compounds play a crucial role in medicine. Their strong electronegativity enhances affinity to carbon, resulting in high biological activity, stability, and drug resistance. Among the top 200 globally sold medicines, 29 are fluorine-containing drugs approved by the FDA. These compounds offer promising therapeutic potential .

Arylboronic Acid in the Suzuki Reaction

Arylboronic acid, being economical and stable to water and air, is a vital nucleophile in the Suzuki reaction. This versatile reaction allows for the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials. The wide range of applications makes arylboronic acid a valuable reagent in organic chemistry .

Copolymer Synthesis

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol: contributes to the synthesis of novel copolymers. These copolymers, based on benzothiadiazole and electron-rich arene units, exhibit interesting optical and electrochemical properties. Such materials find use in optoelectronic devices and sensors .

Lignin Analysis Using Phosphitylation

The compound 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane serves as a phosphitylation reagent for quantitative 31P NMR analysis of hydroxyl groups in lignins. Researchers have developed an experimental protocol for acquiring spectra, enabling detailed lignin characterization .

Organic Intermediates with Borate and Sulfonamide Groups

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: is an organic intermediate containing both borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions. Such compounds may find applications in diverse chemical processes .

Safety and Hazards

This compound is intended for research and development use only. It is not intended for medicinal, household, or other uses .

properties

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-6,13H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGBITZYMDFUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694514
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol

CAS RN

1310384-43-0
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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